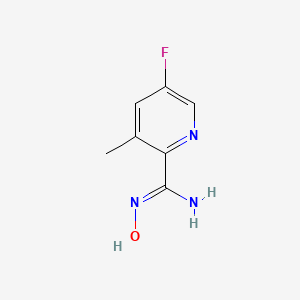
5-Fluoro-N-hydroxy-3-methylpicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-N-hydroxy-3-methylpicolinimidamide is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-hydroxy-3-methylpicolinimidamide typically involves the introduction of a fluorine atom into the picolinimidamide structure. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Fluoro-N-hydroxy-3-methylpicolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
5-Fluoro-N-hydroxy-3-methylpicolinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a useful probe in biological studies, particularly in imaging and tracking molecular interactions.
Industry: Used in the production of advanced materials with improved properties such as increased resistance to degradation and enhanced performance.
作用機序
The mechanism of action of 5-Fluoro-N-hydroxy-3-methylpicolinimidamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and interaction with enzymes and receptors. This can lead to the modulation of biological pathways, resulting in the desired therapeutic or functional effects.
類似化合物との比較
Similar Compounds
- 5-Fluoro-2-methylpyridine
- 5-Fluoro-3-methylpyridine
- 5-Fluoro-4-methylpyridine
Uniqueness
5-Fluoro-N-hydroxy-3-methylpicolinimidamide is unique due to the presence of both a fluorine atom and a hydroxy group in its structure
特性
分子式 |
C7H8FN3O |
|---|---|
分子量 |
169.16 g/mol |
IUPAC名 |
5-fluoro-N'-hydroxy-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8FN3O/c1-4-2-5(8)3-10-6(4)7(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChIキー |
RDBKQQGVTHNYIS-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=CN=C1/C(=N/O)/N)F |
正規SMILES |
CC1=CC(=CN=C1C(=NO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















